molecular formula C8H15NO3S B178447 1-(Propylsulfonyl)piperidin-4-one CAS No. 145729-18-6

1-(Propylsulfonyl)piperidin-4-one

Cat. No.: B178447
CAS No.: 145729-18-6
M. Wt: 205.28 g/mol
InChI Key: IQVPDHSSLFILML-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)piperidin-4-one is an organic compound with the molecular formula C8H15NO3S. It is a derivative of piperidin-4-one, where a propylsulfonyl group is attached to the nitrogen atom of the piperidine ring.

Preparation Methods

The synthesis of 1-(Propylsulfonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Piperidin-4-one+Propylsulfonyl chlorideThis compound\text{Piperidin-4-one} + \text{Propylsulfonyl chloride} \rightarrow \text{this compound} Piperidin-4-one+Propylsulfonyl chloride→this compound

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(Propylsulfonyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(Propylsulfonyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

1-(Propylsulfonyl)piperidin-4-one can be compared with other piperidine derivatives, such as:

    Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

    Piperidin-4-one: The parent compound of this compound, which lacks the propylsulfonyl group.

    1-(Methylsulfonyl)piperidin-4-one: A similar compound where the propyl group is replaced with a methyl group.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-propylsulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVPDHSSLFILML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610100
Record name 1-(Propane-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145729-18-6
Record name 1-(Propane-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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